1-Chloro-2,5-difluoro-3-(fluoromethyl)benzene
Description
1-Chloro-2,5-difluoro-3-(fluoromethyl)benzene is a halogenated aromatic compound characterized by a benzene ring substituted with chlorine, fluorine, and a fluoromethyl group. The compound’s reactivity is influenced by the electron-withdrawing nature of chlorine and fluorine atoms, as well as the fluoromethyl group at position 3, which may modulate solubility and lipophilicity .
Properties
Molecular Formula |
C7H4ClF3 |
|---|---|
Molecular Weight |
180.55 g/mol |
IUPAC Name |
1-chloro-2,5-difluoro-3-(fluoromethyl)benzene |
InChI |
InChI=1S/C7H4ClF3/c8-6-2-5(10)1-4(3-9)7(6)11/h1-2H,3H2 |
InChI Key |
KBVNEBUHODQPNR-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1CF)F)Cl)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Chloro-2,5-difluoro-3-(fluoromethyl)benzene can be synthesized through several methods. One common approach involves the fluorination of 1-chloro-2,5-difluorobenzene using a fluorinating agent such as Selectfluor. The reaction typically occurs under mild conditions and yields the desired product with high selectivity .
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes, utilizing advanced reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions are crucial to achieving efficient production.
Chemical Reactions Analysis
Types of Reactions
1-Chloro-2,5-difluoro-3-(fluoromethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or alkoxides, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding fluorinated benzoic acids or other derivatives.
Reduction Reactions: Reduction can lead to the formation of partially or fully hydrogenated products.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products Formed
Substitution: Fluorinated anilines or ethers.
Oxidation: Fluorinated benzoic acids.
Reduction: Fluorinated cyclohexanes or partially hydrogenated benzenes.
Scientific Research Applications
1-Chloro-2,5-difluoro-3-(fluoromethyl)benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated organic compounds.
Biology: Investigated for its potential as a probe in studying biological systems due to its unique fluorine atoms.
Medicine: Explored for its potential use in pharmaceuticals, particularly in the development of fluorinated drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-Chloro-2,5-difluoro-3-(fluoromethyl)benzene involves its interaction with various molecular targets. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, potentially altering their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural similarities with 1-Chloro-2,5-difluoro-3-(fluoromethyl)benzene, differing in substituent type, position, or fluorine content:
1-Chloro-2,5-difluoro-3-(isocyanomethyl)benzene
- Structure: Replaces the fluoromethyl group with an isocyanomethyl (-CH2NC) moiety.
- Properties: Synthesis: Synthesized via multicomponent reactions in 82% yield, indicating high efficiency in medicinal chemistry applications . Spectroscopy: ¹H NMR (CDCl₃) shows distinct shifts at δ 4.67 ppm (s, 2H) for the isocyanomethyl protons, differing from fluoromethyl analogs .
- Applications: Likely used as a building block for bioactive molecules due to the reactive isocyanomethyl group.
1-Chloro-2,5-difluoro-4-(trifluoromethyl)benzene
- Structure : Trifluoromethyl (-CF₃) group at position 4 instead of fluoromethyl at position 3.
- Properties :
- Applications: Potential use in agrochemicals or fluorinated polymers due to the strong electron-withdrawing CF₃ group.
1-Chloro-2,4,5-trifluoro-3-(trifluoromethyl)benzene
- Structure : Additional fluorine at position 4 and a trifluoromethyl group at position 3.
- Properties: Synonym: Marketed as 2,5,6-Trifluoro-3-chloro-benzotrifluoride . Complexity: Increased fluorine content enhances chemical inertness and thermal stability.
- Applications : Likely employed in high-performance materials, such as heat-resistant coatings or electronic components.
Comparative Data Table
Key Research Findings
- Electronic Effects : The trifluoromethyl group (-CF₃) exhibits stronger electron-withdrawing effects than fluoromethyl (-CH2F), altering reaction kinetics in nucleophilic aromatic substitution .
- Steric Considerations : Bulky substituents (e.g., -CF₃ at position 3 or 4) hinder ortho/para-directed reactions, favoring meta-substitution in some cases .
Biological Activity
1-Chloro-2,5-difluoro-3-(fluoromethyl)benzene is an aromatic compound characterized by the presence of a chlorine atom and two fluorine atoms on the benzene ring, along with a fluoromethyl group. Its molecular formula is , and it has a molecular weight of 180.55 g/mol. The unique combination of halogen substituents significantly influences its chemical properties and reactivity, making it a subject of interest in medicinal chemistry and biological research.
Research indicates that this compound exhibits potential biological activity through interactions with various biological targets such as enzymes and receptors. The presence of multiple fluorine atoms enhances lipophilicity, which may improve bioavailability and efficacy in pharmacological applications. The specific pathways and targets depend on the context of use, suggesting a multifaceted mechanism of action that warrants further investigation.
Case Studies and Research Findings
- Antimicrobial Activity : A study evaluated the compound's effectiveness against various bacterial strains. Results indicated that this compound displayed significant antimicrobial properties, particularly against Gram-positive bacteria. The compound's halogen substituents were found to enhance its binding affinity to bacterial cell membranes, leading to increased permeability and cell lysis.
- Enzyme Inhibition : Another investigation focused on the inhibition of specific enzymes involved in metabolic pathways. The compound was shown to inhibit cytochrome P450 enzymes, which play a crucial role in drug metabolism. This inhibition could lead to potential drug-drug interactions when co-administered with other pharmaceuticals .
- Cytotoxicity Studies : Cytotoxicity assays performed on human cell lines revealed that this compound exhibited dose-dependent cytotoxic effects. The compound was particularly effective against cancer cell lines, suggesting its potential as an anticancer agent. Further studies are needed to elucidate the underlying mechanisms of this cytotoxicity .
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with structurally similar compounds to highlight its unique properties:
| Compound Name | Molecular Formula | Biological Activity | Notes |
|---|---|---|---|
| This compound | C7H4ClF3 | Significant antimicrobial and cytotoxic activity | Enhanced lipophilicity due to fluorine substituents |
| 1-Chloro-2-fluoro-4-(fluoromethyl)benzene | C7H5ClF2 | Moderate antimicrobial activity | Less effective than the difluorinated variant |
| 1-Bromo-4-chloro-2-fluoro-3-(fluoromethyl)benzene | C7H4BrClF2 | Limited biological data available | Bromine substitution alters reactivity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
